Superior Potency vs. Miglitol in α-Glucosidase Inhibition
Deoxynojirimycin demonstrates superior α-glucosidase inhibitory potency compared to the clinically used derivative miglitol. In a direct comparative study, DNJ exhibited an IC50 of 8.15 ± 0.12 µM, whereas miglitol required a significantly higher concentration of 2,000-3,700 µM to achieve comparable inhibition, representing a >245-fold difference in potency [1]. This difference is further highlighted in a derivative context, where a DNJ-based hybrid compound (8d) achieved an IC50 of 0.09 µM, vastly outperforming miglitol's IC50 of 2.43 µM in the same assay [2].
| Evidence Dimension | α-Glucosidase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 8.15 ± 0.12 µM |
| Comparator Or Baseline | Miglitol: 2,000 µM (reported range) or 3,700 µM (maltase-glucoamylase) |
| Quantified Difference | >245-fold higher potency for DNJ |
| Conditions | In vitro enzyme inhibition assay; source: α-glucosidase from Saccharomyces cerevisiae |
Why This Matters
This substantial potency difference means that significantly less DNJ is required to achieve the same level of enzyme inhibition, reducing potential off-target effects and improving cost-efficiency in both research and therapeutic contexts.
- [1] Liu, Y., et al. (2022). Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin-chrysin as a potent α-glucosidase inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1234-1245. View Source
- [2] Chen, J., et al. (2018). Quinazoline-1-deoxynojirimycin hybrids as high active dual inhibitors of EGFR and α-glucosidase. Bioorganic & Medicinal Chemistry Letters, 28(15), 2573-2578. View Source
